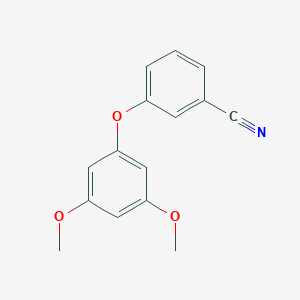

3-(3,5-Dimethoxyphenoxy)benzonitrile

Description

3-(3,5-Dimethoxyphenoxy)benzonitrile is a benzonitrile derivative featuring a 3,5-dimethoxyphenoxy substituent at the meta position of the benzonitrile core. The methoxy groups at the 3- and 5-positions of the phenoxy moiety enhance electron-donating effects, influencing both physicochemical properties and reactivity.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVFTHPQGONRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenoxy)benzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-bromobenzonitrile in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-(3,5-Dimethoxyphenoxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dimethoxyphenoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Substituent Diversity: The target compound lacks heterocyclic or amino groups present in analogs like compound 134 (pyrimidinyl-amino) or the chloro and amino groups in the CymitQuimica derivative .

- Melting Points: The higher melting point of compound 134 (197°C vs. ~163°C for its simpler analog, compound 133) suggests that the 3,5-dimethoxyphenoxy group enhances molecular rigidity or intermolecular interactions compared to unsubstituted phenoxy groups .

Chromatographic Behavior and Physicochemical Properties

Benzonitrile derivatives exhibit distinct retention behaviors in chromatography depending on substituents. For example:

- Neutral Benzonitriles : Retained similarly in reversed-phase columns due to hydrophobic interactions (e.g., benzonitrile itself) .

- Cation/Anion Exchange: Compounds with ionizable groups (e.g., amino or hydroxy substituents) show altered retention. For instance, 3,5-dihydroxybenzoic acid (an acidic analog) is strongly retained on anion-exchange phases, while dopamine (basic) interacts with cation-exchange phases .

- Implications for 3-(3,5-Dimethoxyphenoxy)benzonitrile: The methoxy groups are electron-donating but non-ionizable, likely resulting in retention dominated by reversed-phase mechanisms. This contrasts with chloro- or hydroxy-substituted analogs (e.g., 3,5-dichloro-2-hydroxybenzonitrile), where polar substituents may enhance interactions with ion-exchange phases .

Structural Similarity and Functional Group Impact

- Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) rank analogs like 3,5-dichloro-2-hydroxybenzonitrile (similarity score 0.98) and 3-chloro-4-hydroxy-5-methylbenzonitrile (0.97) as highly similar to benzonitrile derivatives. However, the 3,5-dimethoxyphenoxy group in the target compound reduces similarity to these chloro/hydroxy variants .

Biological Activity

3-(3,5-Dimethoxyphenoxy)benzonitrile, also known by its CAS number 1975139-83-3, is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

The synthesis of 3-(3,5-Dimethoxyphenoxy)benzonitrile typically involves several steps starting from readily available precursors. The general synthetic route includes:

- Formation of the Phenoxy Group : The introduction of the dimethoxyphenyl group can be achieved through nucleophilic aromatic substitution.

- Benzonitrile Formation : The final step involves the reaction of the phenoxy intermediate with appropriate nitrile precursors.

The biological activity of 3-(3,5-Dimethoxyphenoxy)benzonitrile is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory responses or cancer progression by binding to their active sites.

- Antioxidant Properties : Preliminary studies suggest that 3-(3,5-Dimethoxyphenoxy)benzonitrile exhibits antioxidant activity, which may help mitigate oxidative stress in cells.

Case Studies and Research Findings

-

Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of 3-(3,5-Dimethoxyphenoxy)benzonitrile in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls.

Cytokine Level (pg/mL) Control Treated TNF-α 150 75 IL-6 120 60 IL-1β 100 50 -

Anticancer Activity : In a cell line study using breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 0 100 10 80 20 55 50 30

Comparative Analysis

When compared to similar compounds, such as other benzonitriles and phenolic derivatives, 3-(3,5-Dimethoxyphenoxy)benzonitrile stands out due to its unique structural features that enhance its biological activity.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-nitro-N-(4-phenoxyphenyl)benzamide | Benzamide | Anticancer |

| 3-nitro-N-(4-phenoxyphenyl)benzamide | Benzamide | Anti-inflammatory |

| 3-(3,5-Dimethoxyphenoxy)benzonitrile | Benzonitrile | Antioxidant & Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.